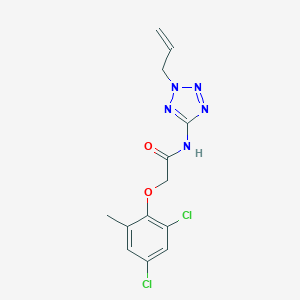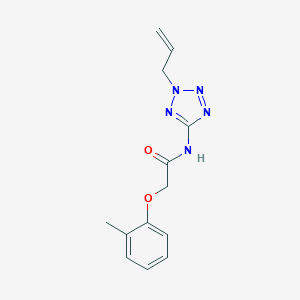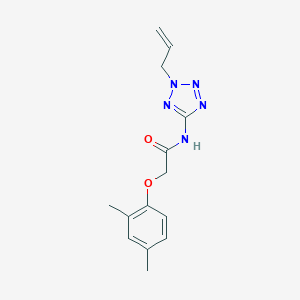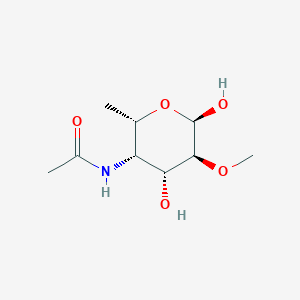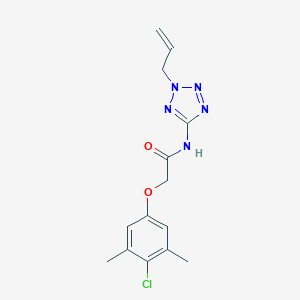
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACTA and is synthesized through a specific method that involves several steps. The compound has been found to have unique biochemical and physiological effects, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of ACTA is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in cells. It has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. This inhibition leads to the death of bacterial cells. ACTA has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells.
Biochemische Und Physiologische Effekte
ACTA has been found to have unique biochemical and physiological effects. It has been found to have a high affinity for specific receptors in cells, leading to its selective activity against certain types of cells. ACTA has also been found to have low toxicity, making it a safe candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
ACTA has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has low toxicity, making it safe for use in lab experiments. However, ACTA has some limitations. It has poor solubility in water, making it difficult to work with in aqueous solutions. It also has limited stability, requiring careful storage conditions.
Zukünftige Richtungen
There are several future directions for research on ACTA. One potential area of research is the development of new drugs based on ACTA. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential area of research is the use of ACTA in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Further research is needed to fully understand the mechanism of action of ACTA and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of ACTA involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-allyl-2H-tetrazol-5-amine with 4-chloro-3,5-dimethylphenol in the presence of a catalyst. The resulting product is then reacted with chloroacetyl chloride to form the intermediate product. This intermediate is then reacted with sodium azide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
ACTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ACTA has also been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C14H16ClN5O2 |
Molekulargewicht |
321.76 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O2/c1-4-5-20-18-14(17-19-20)16-12(21)8-22-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,16,18,21) |
InChI-Schlüssel |
LYDSPKBEWLBBMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
